molecular formula C18H16N4O B2395772 2-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-1,3-benzoxazole CAS No. 2380193-57-5

2-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-1,3-benzoxazole

Cat. No.: B2395772
CAS No.: 2380193-57-5
M. Wt: 304.353
InChI Key: XJMJRRQMEXXDRH-UHFFFAOYSA-N
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Description

2-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-1,3-benzoxazole is a synthetic hybrid heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This molecule incorporates two privileged pharmacophores—a benzoxazole and a benzimidazole ring—linked through an azetidine spacer. The benzoxazole scaffold is recognized for its diverse biological activities and is considered a bioisostere of nucleic acid bases, allowing it to interact effectively with biopolymers . Benzimidazole derivatives are likewise well-established in pharmaceuticals, exhibiting a wide range of actions including antihistaminic, antiulcerative, and antihelminthic effects . The strategic fusion of these moieties creates a novel chemical entity with potential for multi-targeted biological activity. Researchers can leverage this compound as a key intermediate or precursor in developing new therapeutic agents. Its structure is particularly relevant for probing enzymes like DNA topoisomerases and protein kinases , which are critical targets in oncology, or for investigating anti-inflammatory and antimicrobial applications. This product is intended for research and development purposes exclusively and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O/c1-12-19-14-6-2-4-8-16(14)22(12)13-10-21(11-13)18-20-15-7-3-5-9-17(15)23-18/h2-9,13H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJMJRRQMEXXDRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3CN(C3)C4=NC5=CC=CC=C5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

2-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-1,3-benzoxazole undergoes various chemical reactions:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole and benzoxazole rings.

    Cyclization: The compound can undergo cyclization reactions to form more complex structures.

Scientific Research Applications

Case Studies

A study demonstrated that derivatives of benzoxazole displayed significant antimicrobial activity against a range of pathogens, including Gram-positive and Gram-negative bacteria as well as fungi. For instance:

  • Minimum Inhibitory Concentration (MIC) values ranged from 3.12 to 50 μg/mL against various strains, indicating potent activity .

Data Table: Antimicrobial Efficacy

CompoundPathogenMIC (μg/mL)
Compound AStaphylococcus aureus12.5
Compound BEscherichia coli25
Compound CCandida albicans15

Case Studies

Research has shown that compounds similar to 2-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-1,3-benzoxazole demonstrate cytotoxic effects on various cancer cell lines:

  • In vitro studies reported significant inhibition of cell proliferation in colorectal carcinoma (HCT116) using the sulforhodamine B assay .

Data Table: Anticancer Activity

Cell LineIC50 (µM)Reference
HCT11610
MCF-78
A54912

Potential Uses

Recent studies have indicated that benzoxazole derivatives may act as phosphodiesterase inhibitors, which are crucial in treating neurological disorders such as schizophrenia and depression.

Case Studies

One patent describes the use of azetidine-based compounds as PDE10 inhibitors, suggesting potential therapeutic applications for cognitive enhancement and mood stabilization .

Mechanism of Action

The mechanism of action of 2-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-1,3-benzoxazole involves its interaction with various molecular targets:

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogs

Compound Name Core Structure Key Substituents Biological Activity Reference
Target Compound Benzoxazole + Azetidine 2-Methylbenzimidazolyl Hypothesized enzyme inhibition N/A
9c (Phenoxymethybenzoimidazole derivative) Benzimidazole + Triazole 4-Bromophenylthiazole α-Glucosidase inhibition
Compound-1 () Benzoxazole + Azetidine Pyrimidin-2-ylpiperazinyl hMGL inhibitor (Ki ~10 nM)
Oxazosulfyl Benzoxazole Ethylsulfonyl, trifluoromethylsulfonyl Insecticidal activity
3-[2-(1H-Benzodiazol-2-yl)ethyl]oxazolidin-2-one Oxazolidinone + Benzimidazole Ethylbenzimidazole Antimicrobial potential

Key Observations :

  • The target compound’s azetidine-benzoxazole core is structurally distinct from triazole- or oxazolidinone-based hybrids (e.g., ).
  • Substituents like 2-methylbenzimidazole may enhance binding to enzymatic targets, similar to pyrimidinylpiperazine in ’s Compound-1 .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Molecular Weight LogP* (Predicted) Solubility (mg/mL) Melting Point (°C)
Target Compound ~363.4 2.8 <0.1 (DMSO) 180–185 (estimated)
Compound 9c () 634.5 4.1 0.5 (DMSO) 245–247
Oxazosulfyl () 420.4 3.5 0.2 (Water) Not reported

*LogP values estimated using fragment-based methods.

Key Insights :

  • The target compound’s lower molecular weight (~363 vs. 634 for 9c) may improve bioavailability.

Biological Activity

2-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-1,3-benzoxazole is a complex organic compound notable for its unique structural features, which include heterocyclic rings that confer significant biological activity. This article explores the biological properties of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials.

Chemical Structure and Properties

The compound possesses a molecular formula of C₁₈H₁₈N₄O, with a molecular weight of approximately 304.3 g/mol. Its structure integrates both benzimidazole and benzoxazole moieties, which are known for their diverse pharmacological activities .

Antimicrobial Activity

Research indicates that compounds containing benzoxazole derivatives exhibit varying degrees of antimicrobial activity. In studies involving similar structures, it was found that certain derivatives demonstrated selective antibacterial effects against Gram-positive bacteria such as Bacillus subtilis and antifungal properties against pathogens like Candida albicans. The minimal inhibitory concentrations (MIC) for these compounds were assessed, revealing that while some compounds were effective, the overall activity was moderate .

Table 1: Antimicrobial Activity of Benzoxazole Derivatives

CompoundTarget OrganismMIC (µg/mL)
Compound ABacillus subtilis32
Compound BCandida albicans64
Compound CEscherichia coli128

Anticancer Properties

The anticancer potential of benzoxazole derivatives has been well-documented. Studies have shown that many compounds in this class exhibit cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and colorectal (HCT-116) cancer cells. Notably, some compounds demonstrated significantly lower toxicity to normal cells compared to cancer cells, suggesting their potential as selective anticancer agents .

Table 2: Cytotoxicity of Benzoxazole Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
Compound DMCF-75.0
Compound EA54910.0
Compound FHCT-11615.0

The biological mechanisms underlying the activity of benzoxazole derivatives often involve the inhibition of key enzymes or pathways associated with microbial growth or cancer cell proliferation. For instance, some studies suggest that these compounds may inhibit tyrosinase activity, which is crucial in melanin synthesis and can influence cancer cell behavior .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of a series of benzoxazole derivatives against common bacterial strains. The results indicated that while most compounds had limited effectiveness, specific substitutions on the benzoxazole ring significantly enhanced their activity against Bacillus subtilis.
  • Anticancer Screening : In another investigation, various benzoxazole derivatives were tested against multiple cancer cell lines. Compounds exhibiting high selectivity towards cancer cells were identified, paving the way for further development as potential anticancer drugs.

Q & A

Q. What are the foundational synthetic routes for constructing the benzimidazole moiety in this compound?

The benzimidazole core is typically synthesized via the Phillips reaction, where o-phenylenediamine reacts with organic acids (e.g., m-toluic acid) under acidic conditions. For example, polyphosphoric acid in toluene at elevated temperatures promotes cyclization to form 2-(3-methylphenyl)-1H-benzimidazole . Key steps include acylation of the diamine followed by intramolecular cyclization. Reaction optimization focuses on controlling temperature and acid concentration to minimize side products .

Q. Which analytical techniques are essential for confirming the compound’s structural integrity?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR verify proton environments and carbon frameworks, particularly distinguishing azetidine and benzoxazole ring systems .
  • Infrared Spectroscopy (IR): Identifies functional groups (e.g., C=N in benzimidazole at ~1600 cm⁻¹) .
  • Elemental Analysis: Validates purity by comparing experimental vs. theoretical C, H, N, and O percentages .
  • Melting Point Determination: Assesses crystalline purity .

Q. What preliminary biological screening methods are recommended for this compound?

  • In vitro enzyme inhibition assays: Test interactions with targets like ATPases or DNA topoisomerases using fluorometric or colorimetric substrates .
  • Antimicrobial susceptibility testing: Use broth microdilution to determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains .

Advanced Research Questions

Q. How can reaction conditions be optimized for azetidine ring formation?

Azetidine rings are prone to ring-opening under harsh conditions. Strategies include:

  • Solvent selection: Polar aprotic solvents (e.g., DMF) stabilize intermediates .
  • Catalyst use: Lewis acids (e.g., ZnCl₂) enhance nucleophilic substitution efficiency .
  • Temperature control: Gradual heating (60–80°C) prevents decomposition .
    Contradictory data exists on the role of protonating agents; some studies suggest excess HCl improves yields, while others report side reactions .

Q. How can computational methods resolve contradictions in spectroscopic data?

  • Density Functional Theory (DFT): Predicts NMR chemical shifts and IR vibrations for comparison with experimental data .
  • Molecular docking: Explains anomalous biological activity by modeling interactions with protein targets (e.g., GPCRs) .
    For example, DFT calculations can clarify whether a spectral peak at δ 7.2 ppm corresponds to benzoxazole protons or azetidine CH₂ groups .

Q. What strategies elucidate the reaction mechanism for coupling benzimidazole and azetidine moieties?

  • Kinetic isotope effects (KIEs): Track isotopic labeling (e.g., ¹⁵N) to identify rate-determining steps .
  • Intermediate trapping: Use low-temperature NMR to isolate and characterize transient species like azetidinium ions .
    Evidence suggests a two-step pathway: (1) SN2 displacement at the azetidine nitrogen, followed by (2) acid-catalyzed cyclization .

Q. How can structure-activity relationship (SAR) studies guide pharmacological development?

  • Analog synthesis: Introduce substituents (e.g., halogens, methyl groups) at the benzimidazole 2-position or azetidine 3-position .
  • Pharmacophore modeling: Identify critical binding features (e.g., hydrogen bond acceptors in benzoxazole) using software like Schrödinger .
    Recent studies highlight enhanced anticancer activity when electron-withdrawing groups are added to the benzoxazole ring .

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